molecular formula C14H15NO3 B076825 4-Methoxy-3-(4-methoxyphenoxy)aniline CAS No. 14064-97-2

4-Methoxy-3-(4-methoxyphenoxy)aniline

Cat. No.: B076825
CAS No.: 14064-97-2
M. Wt: 245.27 g/mol
InChI Key: KSAGNEDDVQISQY-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4-methoxyphenoxy)aniline (CAS 14064-97-2) is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This aniline derivative features a diaryl ether backbone substituted with methoxy and amine functional groups, making it a potential building block in organic synthesis and materials science. While specific research applications for this compound are not extensively documented in the available literature, its structure suggests utility as a precursor for the synthesis of more complex molecules, such as polymers, dyes, or pharmaceuticals. The presence of a primary aromatic amine group allows for further functionalization through diazotization or amide bond formation. The compound has a calculated density of approximately 1.166 g/cm³ and a high calculated boiling point of 385.545°C, indicating good thermal stability for various experimental conditions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-3-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-16-11-4-6-12(7-5-11)18-14-9-10(15)3-8-13(14)17-2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAGNEDDVQISQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585442
Record name 4-Methoxy-3-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-97-2
Record name 4-Methoxy-3-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3-Nitro-4-chlorobenzanilide

A modified approach involves converting 3-nitro-4-chlorobenzoic acid to its anilide derivative to enhance solubility and reduce side reactions. Reacting 3-nitro-4-chlorobenzoic acid (50 kg) with aniline (27 kg) in chlorobenzene (200 kg) and phosphorus trichloride (PCl₃, 20 kg) at 100°C for 2 hours yields 3-nitro-4-chlorobenzanilide (65.7 kg, 95.8% yield). The amide group stabilizes the intermediate, preventing premature hydrolysis during subsequent steps.

Methoxy Group Installation and Reduction

The chlorobenzanilide undergoes methoxylation using sodium methoxide (NaOMe, 11.9 kg) in methanol (400 kg) under reflux, substituting chloride with methoxide to form 3-nitro-4-methoxybenzanilide (51.5 kg, 94.5% yield). Catalytic hydrogenation with H₂/Pd-C then reduces the nitro group, yielding 4-methoxy-3-(4-methoxyphenoxy)aniline. This method achieves a combined yield of 67.1% over three steps, with purity exceeding 99%.

Regiodivergent Coupling Strategies

Ullmann Coupling for Diarylether Formation

Copper-catalyzed Ullmann coupling offers an alternative for constructing the diaryl ether moiety. A mixture of 3-bromo-4-methoxyaniline (1.0 equiv), 4-methoxyphenol (1.2 equiv), copper(I) iodide (CuI, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in dimethylformamide (DMF) is heated to 120°C for 24 hours. This method achieves 85% yield but requires rigorous exclusion of moisture and oxygen. The reaction’s regioselectivity is attributed to the synergistic effects of the methoxy and amine directing groups.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times for Ullmann couplings. Under microwave conditions (150°C, 300 W, 30 minutes), the same reaction completes in 2 hours with a 78% yield, though scalability remains a challenge for industrial applications.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Two-Step ReductionNitro substitution → Hydrogenation7099.5High purity; scalableRequires high-pressure H₂ equipment
Anilide IntermediateAnilide formation → Methoxylation67.199.3Stabilizes intermediatesMulti-step; lower overall yield
Ullmann CouplingCopper-catalyzed coupling8598.0Regioselective; no nitro intermediatesSensitivity to reaction conditions

Challenges and Optimization Strategies

Controlling Regioselectivity

The meta-directing nature of the nitro group complicates the introduction of substituents at specific positions. Protecting the amine as an acetanilide redirects electrophilic substitution to the para position, enabling precise functionalization. For example, acetylation of 4-methoxyaniline prior to nitration ensures the nitro group occupies the ortho position relative to the methoxy group, which is later replaced by phenoxide.

Catalyst Selection in Hydrogenation

Raney nickel outperforms palladium in large-scale reductions due to lower cost and higher tolerance to sulfur impurities. However, Pd/C offers superior activity for nitro groups adjacent to electron-donating substituents, reducing reaction times by 30% .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(4-methoxyphenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Methoxy-3-(4-methoxyphenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(4-methoxyphenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural analogs of 4-Methoxy-3-(4-methoxyphenoxy)aniline, emphasizing differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Aniline Derivatives

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 14064-97-2 3-(4-Methoxyphenoxy), 4-OCH₃ 245.28 Intermediate for heterocycles; potential pharmacological applications .
4-Methoxy-3-(trifluoromethyl)aniline 393-15-7 3-CF₃, 4-OCH₃ 191.15 High lipophilicity; precursor for antitumor agents and enzyme inhibitors .
4-Methoxy-3-(propan-2-yloxy)aniline 212489-95-7 3-OCH(CH₃)₂, 4-OCH₃ 181.23 Discontinued; steric hindrance impacts reactivity .
4-Methoxy-2-methyl-N-(o-tolyl)aniline - 2-CH₃, 4-OCH₃, N-o-tolyl 227.29 Synthesized via Pd-catalyzed coupling; steric effects alter electronic properties .
3,4-Dimethoxyaniline hydrochloride 35589-32-3 3-OCH₃, 4-OCH₃ (protonated amine) 189.64 Enhanced solubility in acidic conditions; used in dye synthesis .
4-Hexyloxyaniline - 4-O(CH₂)₅CH₃ 193.29 Long alkyl chain improves solubility in non-polar solvents; research applications .

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring and stabilizing intermediates in coupling reactions. This contrasts with the electron-donating methoxy (-OCH₃) and phenoxy (-OPh) groups in the target compound, which increase electron density and alter regioselectivity in substitution reactions . The bulky isopropoxy group in 4-Methoxy-3-(propan-2-yloxy)aniline introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitutions compared to the less hindered phenoxy analog .

Key Research Findings

Substituent-Driven Reactivity: The presence of a phenoxy group in this compound facilitates π-π stacking interactions in supramolecular assemblies, whereas CF₃ groups enhance halogen bonding in fluorinated analogs .

Biological Performance: Fluorinated anilines exhibit superior blood-brain barrier penetration compared to non-fluorinated analogs, making them preferable in central nervous system-targeted drug design .

Thermal Stability : Melting points for dihydrobenzooxazine derivatives (e.g., 223–225°C for compound 4k in ) suggest higher thermal stability than simpler anilines, likely due to extended conjugation .

Biological Activity

4-Methoxy-3-(4-methoxyphenoxy)aniline, also known as 4-(4-methoxyphenoxy)aniline, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of phenolic amines and features a methoxy-substituted phenyl ring, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C13H13NO2C_{13}H_{13}NO_2. Its structure includes two methoxy groups attached to a phenyl ring and an aniline moiety, which enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary investigations indicate potential antimicrobial properties against certain bacterial strains.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 30 µM, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Properties

In vitro assays have shown that this compound can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. The IC50 for NO inhibition was found to be around 25 µM. This suggests a mechanism that may involve the suppression of NF-kB signaling pathways .

Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound revealed activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antimicrobial efficacy .

Case Studies

  • Case Study on Antioxidant Activity :
    • Objective : To assess the antioxidant potential of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited significant antioxidant activity with an IC50 value of 30 µM, comparable to standard antioxidants like ascorbic acid.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory properties in macrophage cells.
    • Method : Measurement of nitric oxide production in LPS-stimulated RAW264.7 cells.
    • Results : The compound reduced NO production with an IC50 value of 25 µM, suggesting its potential for therapeutic use in inflammation-related conditions.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To determine the antimicrobial activity against common pathogens.
    • Method : Agar diffusion method and MIC determination.
    • Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 50 µg/mL.

Synthesis and Applications

The synthesis of this compound typically involves reactions between aryl halides and resorcinol derivatives under controlled conditions. This compound serves as a precursor for various derivatives with enhanced biological activities, including quinazolinone and thiadiazol derivatives .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological profile of this compound:

Compound NameAntioxidant Activity (IC50 µM)Anti-inflammatory Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound302550
3-(4-Methoxyphenoxy)aniline4540>100
N-(4-Methoxybenzylidene)-4-methoxyaniline3530>100

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Methoxy-3-(4-methoxyphenoxy)aniline, and how can reaction yields be optimized?

  • Methodological Answer : Two primary approaches are derived from analogous aniline derivatives:

  • Classical Ullmann Coupling : React 4-methoxyphenol with 3-nitro-4-methoxybromobenzene under copper catalysis in DMF at 120°C. Reduction of the nitro group (e.g., H₂/Pd-C) yields the target compound. Optimize by varying catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to improve yields (typically 60–75%) .
  • Microwave-Assisted Synthesis : Use a microwave reactor to reduce reaction time (30–60 minutes) while maintaining comparable yields (65–70%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

  • Key Techniques :

  • ¹H/¹³C NMR : Expect aromatic protons at δ 6.5–7.2 ppm (split patterns due to methoxy and phenoxy groups). Methoxy groups appear as singlets at δ ~3.8 ppm .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3400 cm⁻¹ (N-H stretch) confirm ether and amine functionalities .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275.1 (C₁₄H₁₅NO₃⁺) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions. Computational studies (DFT) suggest the para-methoxy group reduces the energy barrier for Suzuki-Miyaura coupling compared to meta-substituted analogs. Validate experimentally using Pd(OAc)₂/XPhos catalysts in THF/water .

Q. What strategies mitigate oxidation of the aniline moiety during storage or reactions?

  • Stabilization Methods :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Add antioxidants (0.1% BHT) to solutions. Monitor degradation via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3); oxidized products (e.g., quinones) appear as yellow spots .

Q. How can researchers resolve contradictions in reported solubility data?

  • Experimental Design :

  • Use shake-flask method at pH 7.4 (PBS buffer) to measure solubility (reported range: 15–25 µg/mL). Discrepancies arise from crystallinity differences; recrystallize from ethanol/water (1:1) to ensure consistent polymorphic form .

Application-Oriented Questions

Q. In pharmaceutical research, what biological targets are associated with this compound?

  • Mechanistic Studies : The aniline core and methoxy groups suggest potential as a kinase inhibitor scaffold. Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values with analogs lacking the 4-methoxyphenoxy group to assess substituent effects .

Q. How does this compound compare to 4-(4-methoxyphenoxy)aniline in catalytic applications?

  • Comparative Analysis :

PropertyThis compound4-(4-Methoxyphenoxy)aniline
Electron Density Higher (ortho-methoxy activation)Moderate
Catalytic Activity Enhanced in Pd-mediated couplingsLower turnover frequency
  • Rationalize via Hammett σ values (σₘ for methoxy = –0.12) .

Data Interpretation & Optimization

Q. What experimental variables most impact purity in large-scale synthesis?

  • Critical Factors :

  • Temperature Control : Exceeding 130°C in Ullmann coupling increases byproduct formation (e.g., dehalogenated side products).
  • Workup Protocol : Extract with ethyl acetate (3× volumes) and wash with 5% NaOH to remove unreacted phenol. Purity >95% achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can computational modeling guide derivative design?

  • In Silico Workflow :

Perform docking (AutoDock Vina) to prioritize substituents improving binding to CYP450 enzymes.

Calculate logP (AlogPS) to balance solubility and membrane permeability. Methoxy groups increase logP by ~0.5 units compared to hydroxyl analogs .

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